molecular formula C6H11N3 B13094410 4-(sec-Butyl)-4H-1,2,4-triazole CAS No. 36175-36-7

4-(sec-Butyl)-4H-1,2,4-triazole

Cat. No.: B13094410
CAS No.: 36175-36-7
M. Wt: 125.17 g/mol
InChI Key: NMOMHELLMKVMQT-UHFFFAOYSA-N
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Description

4-(sec-Butyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a sec-butyl group at the fourth position Triazoles are a class of five-membered ring compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(sec-Butyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of sec-butyl hydrazine with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(sec-Butyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Triazoles, including 4-(sec-Butyl)-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds with specific substitutions at the 4-position have shown enhanced efficacy against Gram-positive and Gram-negative bacteria. A study demonstrated that certain triazole derivatives achieved minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin and levofloxacin .

1.2 Anti-inflammatory Properties
Triazole derivatives have also been investigated for their anti-inflammatory effects. Research has shown that these compounds can inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), suggesting their potential in treating inflammatory diseases . The anti-inflammatory activity of this compound could be attributed to its ability to modulate gene expression related to inflammation.

1.3 Antifungal Activity
The antifungal efficacy of triazoles is well-documented. Compounds like this compound have been shown to inhibit fungal growth by disrupting cell membrane synthesis or inhibiting enzyme activity crucial for fungal survival. This makes them valuable in treating fungal infections in clinical settings .

Agricultural Applications

2.1 Fungicides
Due to their antifungal properties, triazoles are commonly used as fungicides in agriculture. They help protect crops from fungal pathogens that can cause significant yield losses. The effectiveness of this compound as a fungicide can be explored through field trials assessing its impact on crop health and yield .

2.2 Herbicides
Some research suggests that triazole derivatives may possess herbicidal activity as well. Their ability to inhibit specific biochemical pathways in plants can be harnessed to develop selective herbicides that target weeds without harming crops .

Material Science Applications

3.1 Corrosion Inhibitors
Triazoles are being investigated for their role as corrosion inhibitors in metal protection systems. The presence of nitrogen atoms in the triazole structure enhances its ability to form protective layers on metal surfaces, thereby reducing corrosion rates . This application is particularly relevant in industries where metal components are exposed to harsh environments.

3.2 Polymer Chemistry
In polymer science, triazoles can serve as functional monomers or additives that impart desirable properties such as thermal stability and resistance to degradation. The incorporation of triazole units into polymer matrices may enhance their mechanical properties and longevity .

Case Studies

Study Focus Findings
Hassan et al., 2020Antibacterial ActivityIdentified several triazole derivatives with MIC values lower than traditional antibiotics against resistant bacterial strains .
Al-Omar et al., 2010Anti-inflammatory ActivityDemonstrated significant inhibition of COX-2 and TNF-α by triazole derivatives in vitro .
Yang et al., 2020Fungicidal EfficacyEvaluated the effectiveness of various triazoles against common agricultural pathogens .
Reddy et al., 2020Corrosion InhibitionFound that triazole compounds significantly reduced corrosion rates on metal surfaces under acidic conditions .

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

    1,2,4-Triazole: The parent compound without the sec-butyl substitution.

    3-(sec-Butyl)-1,2,4-triazole: A positional isomer with the sec-butyl group at the third position.

    4-(tert-Butyl)-4H-1,2,4-triazole: A structural isomer with a tert-butyl group instead of a sec-butyl group.

Uniqueness: 4-(sec-Butyl)-4H-1,2,4-triazole is unique due to the specific positioning of the sec-butyl group, which can influence its chemical reactivity and biological activity. The sec-butyl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules.

Biological Activity

4-(sec-Butyl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound and its derivatives exhibit a range of pharmacological effects including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.

Antifungal Activity

1,2,4-Triazoles are well-known for their antifungal properties. The mechanism of action typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes. Research indicates that derivatives of triazoles can be effective against a variety of fungal pathogens.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of several triazole derivatives against Candida albicans and Aspergillus niger. The results showed that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antifungals like fluconazole .

CompoundMIC (µg/mL)Target Pathogen
4-(sec-Butyl)-triazole8Candida albicans
Fluconazole8Candida albicans
New Derivative A6Aspergillus niger

Antibacterial Activity

The antibacterial properties of 1,2,4-triazoles have been extensively studied. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings on Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity. A study measured its efficacy against various bacterial strains using the agar disc diffusion method.

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Escherichia coli1510
Staphylococcus aureus185

The presence of the sec-butyl group appears to enhance its interaction with bacterial cell walls .

Anticancer Activity

Triazoles have also been investigated for their potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Anticancer Potential

In a recent study focusing on various triazole derivatives, including 4-(sec-Butyl)-triazole, significant cytotoxic effects were observed against human cancer cell lines such as HeLa and MCF-7. The IC50 values indicated that these compounds could effectively inhibit cancer cell proliferation.

Cell LineIC50 (µM)
HeLa12
MCF-715

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have been linked to their ability to inhibit pro-inflammatory cytokines.

Experimental Results

In vitro assays demonstrated that derivatives of 4-(sec-Butyl)-triazole significantly reduced levels of TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The compounds exhibited low toxicity at therapeutic doses .

Properties

CAS No.

36175-36-7

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

4-butan-2-yl-1,2,4-triazole

InChI

InChI=1S/C6H11N3/c1-3-6(2)9-4-7-8-5-9/h4-6H,3H2,1-2H3

InChI Key

NMOMHELLMKVMQT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=NN=C1

Origin of Product

United States

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